(6R)-2,2,6-Trimethylmorpholine;hydrochloride

Description

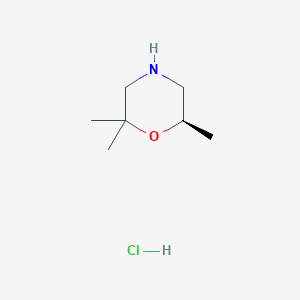

(6R)-2,2,6-Trimethylmorpholine hydrochloride is a chiral morpholine derivative characterized by three methyl groups at positions 2, 2, and 6 of the morpholine ring, with the R configuration at the 6-position. Its molecular formula is C₇H₁₅NO·HCl, and it has a molecular weight of 165.66 g/mol . This compound is structurally distinct due to its stereospecific methyl substitutions, which influence its physicochemical properties and biological interactions. It is primarily utilized as a building block in pharmaceutical synthesis, particularly for developing enantiomerically pure drugs. Suppliers such as Shaanxi TNJONE Pharmaceutical Co., Ltd. and Arshine Group Co., Ltd. highlight its commercial availability for research and industrial applications .

Properties

IUPAC Name |

(6R)-2,2,6-trimethylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-4-8-5-7(2,3)9-6;/h6,8H,4-5H2,1-3H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCDVNIXTFGKFD-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCC(O1)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-2,2,6-Trimethylmorpholine;hydrochloride typically involves the alkylation of morpholine. One common method includes the reaction of morpholine with an alkylating agent such as methyl iodide under basic conditions. The reaction proceeds as follows:

Reactants: Morpholine and methyl iodide.

Conditions: The reaction is carried out in the presence of a base like sodium hydroxide or potassium carbonate.

Procedure: Morpholine is dissolved in an appropriate solvent, such as ethanol or acetonitrile, and the base is added. Methyl iodide is then introduced slowly to the reaction mixture, which is stirred at room temperature or slightly elevated temperatures.

Product Isolation: The product, (6R)-2,2,6-Trimethylmorpholine, is isolated by extraction and purified by distillation or recrystallization. The hydrochloride salt is then formed by treating the purified compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(6R)-2,2,6-Trimethylmorpholine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the methyl groups can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: N-oxides of (6R)-2,2,6-Trimethylmorpholine.

Reduction: Reduced forms of the compound, such as secondary amines.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis: The compound serves as a versatile building block for synthesizing various organic molecules. Its chiral nature makes it valuable in asymmetric synthesis processes.

- Ligand in Coordination Chemistry: It acts as a ligand for metal ions in coordination complexes, influencing their reactivity and stability .

Biology

- Enzyme Mechanism Studies: The compound is employed in biochemical assays to investigate enzyme mechanisms due to its ability to interact with active sites of enzymes.

- Bioactive Properties: Research indicates potential antimicrobial and antiviral properties, making it a candidate for further pharmacological studies.

Medicine

- Pharmaceutical Development: It is explored as a precursor in the synthesis of chiral pharmaceuticals. Its unique structure allows for the design of drugs with specific biological activities.

- Therapeutic Effects Investigation: Studies are ongoing to evaluate its therapeutic effects in various medical applications.

Industry

- Agrochemical Production: The compound is utilized in the synthesis of agrochemicals and specialty chemicals due to its reactivity and functional group compatibility.

- Dyes and Polymers Manufacturing: Its chemical properties make it suitable for producing dyes and polymers used in various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of (6R)-2,2,6-Trimethylmorpholine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved include:

Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their catalytic activity.

Metal Coordination: Forms stable complexes with metal ions, affecting their reactivity and availability in biological systems.

Comparison with Similar Compounds

Table 1: Structural and Stereochemical Comparison

Key Findings:

Stereochemical Impact : The R configuration at position 6 in (6R)-2,2,6-trimethylmorpholine hydrochloride distinguishes it from its (6S)-stereoisomer. Such stereospecificity is critical in drug design, as seen in zilpaterol hydrochloride, where the (6R,7R) enantiomer exhibits potent β-adrenergic activity compared to other stereoisomers .

Substituent Effects :

- Methyl Groups : The 2,2,6-trimethyl substitution in the target compound enhances lipophilicity compared to dimethyl analogs like (2R,6S)-2,6-dimethyl-4-piperidin-4-ylmorpholine. This property may improve blood-brain barrier penetration in neurological applications .

- Bulkier Substituents : Compounds with aromatic or piperidinyl groups (e.g., (2R,6S)-2,6-dimethyl-4-(3-phenylpropyl)morpholine) show affinity for opioid or anesthetic receptors, unlike the simpler trimethylmorpholine derivatives .

(2R,6R)-Hydroxynorketamine (HNK) hydrochloride, a ketamine metabolite with a morpholine-like structure, exhibits rapid antidepressant effects without dissociative side effects, underscoring the role of stereochemistry in CNS drug development .

Biological Activity

(6R)-2,2,6-Trimethylmorpholine hydrochloride is a morpholine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a morpholine ring with three methyl groups at the 2 and 6 positions. Its molecular formula is , and it has a unique stereochemistry that influences its biological interactions. The presence of chiral centers allows for enantioselective binding to various biological targets, affecting its efficacy and potency in pharmacological applications.

1. Analgesic Properties

Research has demonstrated that (6R)-2,2,6-trimethylmorpholine hydrochloride exhibits significant analgesic effects. In animal models, such as the rat tail flick method, the compound showed a high success rate in inducing analgesia at doses as low as 25 mg/kg. This was confirmed by studies where 10 out of 10 rats demonstrated pain relief following administration .

2. Opiate Antagonism

The compound also displays opiate antagonistic activity. In pharmacological tests, it produced an effective dose (ED50) of approximately 1.9 mg/kg when evaluated for its ability to counteract opiate effects . This property suggests potential applications in treating opioid overdose or dependence.

3. Enzyme Interaction

The chiral nature of (6R)-2,2,6-trimethylmorpholine allows it to interact selectively with enzymes and receptors. This enantioselectivity can lead to varied biological responses depending on the specific isomer involved. Studies indicate that certain isomers may enhance or inhibit specific enzymatic pathways, which could be leveraged for therapeutic benefits.

The biological activity of (6R)-2,2,6-trimethylmorpholine hydrochloride can be attributed to several mechanisms:

- Receptor Binding : The compound binds to opioid receptors, mimicking natural ligands and modulating pain perception.

- Inhibition of Neurotransmitter Reuptake : It may influence neurotransmitter levels by inhibiting their reuptake, thus enhancing analgesic effects.

- Modulation of Ion Channels : The compound can affect ion channel activity, contributing to its analgesic properties.

Study 1: Analgesic Efficacy in Rodents

A study conducted by D'Amour and Smith (1941) utilized the rat tail flick method to assess the analgesic efficacy of (6R)-2,2,6-trimethylmorpholine hydrochloride. The results indicated a strong analgesic response with an ED50 of 0.66 mg/kg when tested against phenylbenzoquinone-induced writhing .

Study 2: Opiate Antagonistic Activity

In another study examining the compound's opiate antagonistic properties, it was found that subcutaneous administration at a dose of 1.9 mg/kg effectively blocked the effects of opioids in test subjects . This reinforces the potential application of this compound in managing opioid-related conditions.

Data Tables

| Activity | Model | Dose (mg/kg) | ED50 |

|---|---|---|---|

| Analgesic Effect | Rat Tail Flick | 25 | Not specified |

| Opiate Antagonism | Opiate Overdose Model | 1.9 | Effective |

| Pain Induction | Phenylbenzoquinone Writhing | 0.66 | Confirmed |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (6R)-2,2,6-Trimethylmorpholine Hydrochloride with high enantiomeric purity?

- Methodology :

- Stereoselective Synthesis : Use chiral starting materials or catalysts to control the (6R) configuration. For example, asymmetric hydrogenation or enzymatic resolution can enhance enantiomeric purity .

- Reaction Conditions : Reflux with hydrochloric acid in anhydrous ethanol, as demonstrated in morpholine derivative syntheses, to achieve cyclization and salt formation .

- Purification : Employ recrystallization (e.g., using methanol/chloroform mixtures) or chiral column chromatography to isolate the desired enantiomer. Reference standards (e.g., EP/Pharm. guidelines) ensure purity validation .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Key Techniques :

- NMR Spectroscopy : 1H/13C NMR to verify stereochemistry and substituent positions (e.g., methyl groups at C2 and C6) .

- X-ray Crystallography : Definitive confirmation of absolute configuration, as applied to (2R,6R)-HNK hydrochloride .

- Melting Point and Solubility : Compare observed values (e.g., 157–159°C for similar morpholines) to literature data .

- HPLC-PDA/MS : Monitor purity (>98%) and detect impurities using C18 columns and mobile phases like methanol/water with 0.1% TFA .

Q. How can researchers develop a robust HPLC method for quantifying this compound in complex matrices?

- Protocol :

- Column : C18 reversed-phase column (e.g., 250 × 4.6 mm, 5 µm).

- Mobile Phase : Gradient of methanol and 0.1% aqueous trifluoroacetic acid (TFA) for peak symmetry .

- Detection : UV at 210–230 nm (optimal for morpholine derivatives) or MS for specificity in biological samples .

- Validation : Include linearity (R² > 0.99), precision (RSD < 2%), and spike-recovery tests in relevant matrices (e.g., plasma, tissue homogenates) .

Advanced Research Questions

Q. How does the (6R) enantiomeric configuration influence biological activity compared to other stereoisomers?

- Experimental Design :

- In Vitro Assays : Compare receptor binding affinity (e.g., opioid or adrenergic receptors) using radiolabeled ligands. For example, (2R,6R)-HNK showed distinct κ-opioid receptor modulation in stress studies .

- In Vivo Models : Administer enantiomers to animal models (e.g., mice) and assess behavioral outcomes (e.g., analgesia, locomotor activity). Use enantiomerically pure reference standards for dose-response validation .

- Molecular Docking : Simulate interactions with target receptors (e.g., MOR/DOR/KOR) to rationalize stereochemical effects .

Q. What strategies resolve contradictory solubility or stability data reported for this compound?

- Approaches :

- Stress Testing : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH variations (2–12), then analyze degradation products via HPLC-MS .

- Polymorph Screening : Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify stable crystalline forms, as hygroscopicity can alter solubility .

- Cross-Validation : Replicate conflicting studies under controlled conditions (e.g., standardized buffers, inert atmosphere) to isolate variables .

Q. How can researchers investigate the metabolic stability and pharmacokinetics of this compound?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor depletion over time. Identify metabolites via high-resolution LC-MS/MS .

- In Vivo PK Studies : Administer intravenously/orally to rodents, collect plasma at timed intervals, and quantify using validated LC-MS. Calculate AUC, Cmax, and half-life .

- Tissue Distribution : Use radiolabeled (14C/3H) compound to track uptake in target organs (e.g., brain, liver) via autoradiography .

Q. What experimental designs are suitable for elucidating the mechanism of action in neurological models?

- Key Approaches :

- Receptor Knockout Models : Compare effects in wild-type vs. receptor-deficient mice (e.g., μ-opioid receptor KO) to identify target engagement .

- Electrophysiology : Patch-clamp recordings in brain slices to assess modulation of neuronal excitability (e.g., GABAergic or glutamatergic transmission) .

- Behavioral Assays : Use conditioned place preference (CPP) or tail-flick tests to evaluate addiction potential or analgesic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.